molecular formula C13H12O2S2 B11955105 1,1'-(Methanediyldisulfinyl)dibenzene CAS No. 54888-34-5

1,1'-(Methanediyldisulfinyl)dibenzene

Cat. No.: B11955105
CAS No.: 54888-34-5
M. Wt: 264.4 g/mol
InChI Key: UDEYZSWVAXQISG-UHFFFAOYSA-N
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Description

1,1’-(Methanediyldisulfinyl)dibenzene is an organic compound with the molecular formula C13H12O2S2 It is characterized by the presence of two benzene rings connected by a methanediyldisulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Methanediyldisulfinyl)dibenzene typically involves the reaction of benzyl alcohol with sulfur-containing reagents. One common method is the reaction of benzyl alcohol with sodium selenate, which produces dibenzyl selenide as an intermediate. This intermediate is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for 1,1’-(Methanediyldisulfinyl)dibenzene are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Methanediyldisulfinyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(Methanediyldisulfinyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1’-(Methanediyldisulfinyl)dibenzene involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its sulfinyl group can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Methanediyldisulfinyl)dibenzene is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur and selenium analogs.

Properties

CAS No.

54888-34-5

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

benzenesulfinylmethylsulfinylbenzene

InChI

InChI=1S/C13H12O2S2/c14-16(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

UDEYZSWVAXQISG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)CS(=O)C2=CC=CC=C2

Origin of Product

United States

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